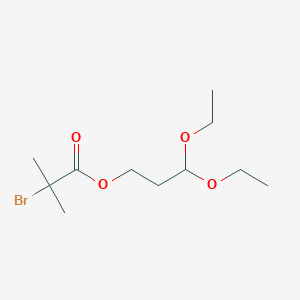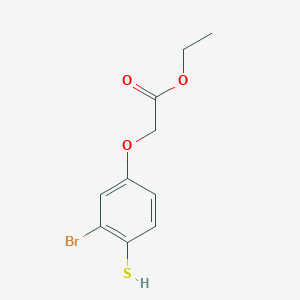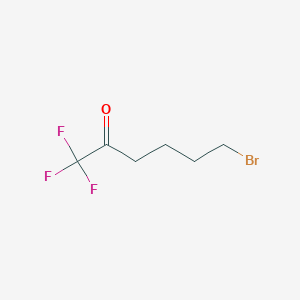![molecular formula C10H11N5O2S B12598264 Acetamide,N,N-dimethyl-2-[(5-pyrazinyl-1,3,4-oxadiazol-2-YL)thio]-](/img/structure/B12598264.png)
Acetamide,N,N-dimethyl-2-[(5-pyrazinyl-1,3,4-oxadiazol-2-YL)thio]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N,N-dimethyl-2-[(5-pyrazinyl-1,3,4-oxadiazol-2-yl)thio]- is a complex organic compound known for its unique chemical structure and properties. This compound features a pyrazinyl group linked to an oxadiazole ring, which is further connected to an acetamide moiety. The presence of these functional groups imparts distinct chemical and biological activities to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N,N-dimethyl-2-[(5-pyrazinyl-1,3,4-oxadiazol-2-yl)thio]- typically involves multi-step organic reactionsThe final step involves the attachment of the acetamide group under controlled conditions, often using reagents like acetic anhydride and dimethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. Key parameters such as temperature, pressure, and reaction time are meticulously controlled to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N,N-dimethyl-2-[(5-pyrazinyl-1,3,4-oxadiazol-2-yl)thio]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups on the oxadiazole or pyrazinyl rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions.
Substitution: Halogenating agents, nucleophiles like amines or thiols; reactions are conducted under mild to moderate temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction can produce amines or alcohols. Substitution reactions result in various substituted derivatives with altered functional groups.
Scientific Research Applications
Acetamide, N,N-dimethyl-2-[(5-pyrazinyl-1,3,4-oxadiazol-2-yl)thio]- has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of Acetamide, N,N-dimethyl-2-[(5-pyrazinyl-1,3,4-oxadiazol-2-yl)thio]- involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, including enzyme inhibition, receptor modulation, and changes in cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Acetazolamide: A carbonic anhydrase inhibitor with a similar acetamide moiety.
N,N-Dimethyl-4-((2-(5-(2-(5-phenyl-1,3,4-oxadiazole-2-yl)hydrazinyl)-1,3,4-thiadiazol-2-yphydrazono)methyl)aniline): A ligand with a related oxadiazole structure.
Uniqueness
Acetamide, N,N-dimethyl-2-[(5-pyrazinyl-1,3,4-oxadiazol-2-yl)thio]- stands out due to its specific combination of functional groups, which imparts unique chemical reactivity and biological activity
Properties
Molecular Formula |
C10H11N5O2S |
|---|---|
Molecular Weight |
265.29 g/mol |
IUPAC Name |
N,N-dimethyl-2-[(5-pyrazin-2-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C10H11N5O2S/c1-15(2)8(16)6-18-10-14-13-9(17-10)7-5-11-3-4-12-7/h3-5H,6H2,1-2H3 |
InChI Key |
KUWJJZKTNCIBHQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)CSC1=NN=C(O1)C2=NC=CN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,3-Dichloro-2-[(methoxymethoxy)methyl]benzene](/img/structure/B12598192.png)
![5-Chloro-2-hydroxy-N-[(2'-methyl[1,1'-biphenyl]-3-yl)methyl]benzamide](/img/structure/B12598199.png)
![N-[(1R)-1-(4-Chlorophenyl)ethyl]formamide](/img/structure/B12598206.png)

![1,2,3-Triphenyl-4-[3-(2,3,4-triphenylphenyl)phenyl]benzene](/img/structure/B12598219.png)
![1,2-Benzenediol, 4-[2-[(dimethylamino)methyl]cyclohexyl]-](/img/structure/B12598224.png)
![Ethanol, 2-[[5-[(2,6-dichlorophenyl)methoxy]-2-pyridinyl]amino]-](/img/structure/B12598227.png)

![6-({4'-[(3-Ethyloxetan-3-yl)methoxy][1,1'-biphenyl]-4-yl}oxy)hexan-1-ol](/img/structure/B12598236.png)



![N~1~,N~4~-Di([1,1'-biphenyl]-4-yl)-N~1~-phenylbenzene-1,4-diamine](/img/structure/B12598262.png)
